Cas no 52093-42-2 (1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one)
52093-42-2 structure
Product Name:1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one
CAS-nummer:52093-42-2
MF:C9H11NO2
MW:165.189142465591
CID:375776
PubChem ID:3024111
Update Time:2025-04-19
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,1-(3-hydroxyphenyl)-2-(methylamino)-
- 1-(3-hydroxyphenyl)-2-(methylamino)Ethanone
- 1-METHYLAMINO-3'-HYDROXYACETOPHENONE
- AC1MIFTQ
- Acetophenone, 3'-hydroxy-2-methylamino-
- Phenylephrine hydrochloride specified impurity C [EP]
- Phenylephrine specified impurity C [EP]
- Phenylephrone
- SureCN1274658
- UNII-Y4FM912JTR
- 1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one
- PHENYLEPHRINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- Q27294250
- FT-0758743
- EN300-1852768
- Ethanone, 1-(3-hydroxyphenyl)-2-(methylamino)-
- SCHEMBL1274658
- Y4FM912JTR
- PHENYLEPHRINE IMPURITY C [EP IMPURITY]
- AKOS022636980
- Acetophenone,3'-hydroxy-2-methylamino- (6CI); Phenylephrone
- 52093-42-2
-
- Inchi: 1S/C9H11NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,10-11H,6H2,1H3
- InChI-sleutel: BDLRAEZKFVYJPW-UHFFFAOYSA-N
- LACHT: O=C(CNC)C1C=CC=C(C=1)O
Berekende eigenschappen
- Exacte massa: 165.07903
- Monoisotopische massa: 165.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 159
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 49.3Ų
Experimentele eigenschappen
- Kleur/vorm: 无可用
- Dichtheid: 1.141
- Kookpunt: 331.2°C at 760 mmHg
- Vlampunt: 154.1°C
- Brekindex: 1.554
- PSA: 49.33
- Oplosbaarheid: 无可用
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852768-0.05g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1852768-0.1g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1852768-0.25g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1852768-0.5g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1852768-1.0g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1852768-2.5g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1852768-5.0g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1852768-10.0g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1852768-1g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1852768-5g |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one |
52093-42-2 | 5g |
$2650.0 | 2023-09-18 |
1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one Gerelateerde literatuur
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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